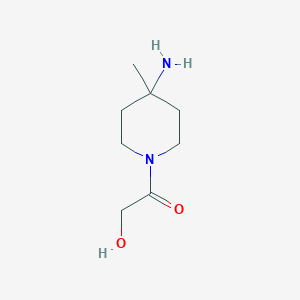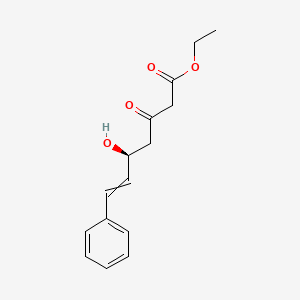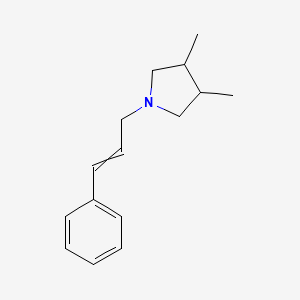![molecular formula C13H19BrNO3P B15169991 Phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester CAS No. 650634-02-9](/img/structure/B15169991.png)
Phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a [(4-bromophenyl)-1-pyrrolidinylmethyl] moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester typically involves the reaction of [(4-bromophenyl)-1-pyrrolidinylmethyl] with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the phosphonic ester bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, reduced forms of the original compound, and substituted derivatives with different functional groups .
Applications De Recherche Scientifique
Phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in chelation and catalysis. The bromophenyl group can participate in various chemical reactions, contributing to the compound’s reactivity and versatility .
Comparaison Avec Des Composés Similaires
Phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester can be compared with other similar compounds, such as:
Phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]: Lacks the dimethyl ester group, resulting in different chemical properties.
Phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]-, diethyl ester: Similar structure but with ethyl groups instead of methyl groups, affecting its reactivity and solubility.
Phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]-, monoethyl ester: Contains only one ester group, leading to different chemical behavior
Propriétés
Numéro CAS |
650634-02-9 |
|---|---|
Formule moléculaire |
C13H19BrNO3P |
Poids moléculaire |
348.17 g/mol |
Nom IUPAC |
1-[(4-bromophenyl)-dimethoxyphosphorylmethyl]pyrrolidine |
InChI |
InChI=1S/C13H19BrNO3P/c1-17-19(16,18-2)13(15-9-3-4-10-15)11-5-7-12(14)8-6-11/h5-8,13H,3-4,9-10H2,1-2H3 |
Clé InChI |
QCGSCPFKTKDBNY-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C(C1=CC=C(C=C1)Br)N2CCCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B15169924.png)
![2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine](/img/structure/B15169936.png)
![N-[(1E)-3-Oxo-1-buten-1-yl]benzamide](/img/structure/B15169938.png)

![4-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B15169952.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide](/img/structure/B15169957.png)





![2-Hydroxy-3-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15169988.png)
